molecular formula C28H46O2 B3212903 12-Hydroxy-7,8-dihydroergosterol CAS No. 1106732-48-2

12-Hydroxy-7,8-dihydroergosterol

Cat. No.: B3212903
CAS No.: 1106732-48-2
M. Wt: 414.7 g/mol
InChI Key: FXWAFDROLPRQFL-BXMNNSEVSA-N
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Description

12-Hydroxy-7,8-dihydroergosterol is a sterol compound with the molecular formula C28H46O2 It is a derivative of ergosterol, which is a crucial component of fungal cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-7,8-dihydroergosterol typically involves the hydrogenation of ergosterol. The process includes the selective reduction of the double bond in the ergosterol molecule, followed by hydroxylation at the 12th position. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere .

Industrial Production Methods: Industrial production of this compound is primarily achieved through yeast fermentation. The ergosterol is extracted from fungal mycelia and then subjected to chemical modifications to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy-7,8-dihydroergosterol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

12-Hydroxy-7,8-dihydroergosterol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Hydroxy-7,8-dihydroergosterol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can disrupt the function of membrane-bound proteins and enzymes, leading to various biological effects. The compound’s molecular targets include enzymes involved in sterol biosynthesis and transport pathways .

Comparison with Similar Compounds

    Ergosterol: The parent compound, essential for fungal cell membranes.

    Lanosterol: Another sterol involved in the biosynthesis of cholesterol.

    Eburicol: A sterol intermediate in the biosynthesis of ergosterol.

Uniqueness: 12-Hydroxy-7,8-dihydroergosterol is unique due to its specific hydroxylation at the 12th position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(3S,10R,12R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)13-14-27(20,5)25(22)16-26(30)28(23,24)6/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21-,22?,23+,24?,25?,26+,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWAFDROLPRQFL-BXMNNSEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1([C@@H](CC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-7,8-dihydroergosterol
Reactant of Route 2
12-Hydroxy-7,8-dihydroergosterol
Reactant of Route 3
12-Hydroxy-7,8-dihydroergosterol
Reactant of Route 4
12-Hydroxy-7,8-dihydroergosterol
Reactant of Route 5
12-Hydroxy-7,8-dihydroergosterol
Reactant of Route 6
12-Hydroxy-7,8-dihydroergosterol

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